1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one
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Overview
Description
“1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one” is a chemical compound with the linear formula C26H18N2O2S . It has a molecular weight of 422.51 . The CAS Number for this compound is 379248-73-4 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its linear formula C26H18N2O2S . Further analysis such as X-ray diffraction or NMR would be needed to determine the detailed molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular weight of 422.51 and its linear formula C26H18N2O2S . More specific properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research has focused on utilizing enaminones as building blocks for synthesizing a wide range of heterocyclic compounds. Enaminones derived from 1,3-diphenyl-propan-2-one have been shown to be versatile precursors for the synthesis of nicotinic acid and thienopyridine derivatives. These compounds have potential applications in medicinal chemistry and drug development, demonstrating the chemical flexibility and utility of structures related to "1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one" (Abdel-Khalik et al., 2004).
Antimicrobial Applications
Compounds incorporating thieno[d]pyrimidine moieties have been synthesized and evaluated for their antimicrobial properties. Novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one structure have been created using microwave-assisted and conventional methods. These compounds exhibited promising biological activity against various bacteria and fungi, indicating their potential as antimicrobial agents (El Azab & Abdel‐Hafez, 2015).
Anti-Inflammatory, Antioxidant, and Antimicrobial Agents
The synthesis and evaluation of a novel series of pyrazole chalcones, incorporating structures akin to "this compound," have shown that these compounds possess significant anti-inflammatory, antioxidant, and antimicrobial activities. This highlights the compound's relevance in developing new therapeutic agents with multiple biological activities (Bandgar et al., 2009).
Anticancer Agents
Another angle of research involves the development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These studies show the potential of thieno[2,3-d]pyrimidin derivatives in oncology, offering insights into their mechanism of action and providing a pathway for the development of new anticancer drugs (Rahmouni et al., 2016).
Future Directions
Thieno[2,3-d]pyrimidines, the class of compounds to which “1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one” belongs, have been the subject of extensive research due to their wide range of biological activities . Future research could explore the potential applications of this specific compound in various fields such as medicine or agriculture .
Properties
IUPAC Name |
1-[4-(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-2-23(30)18-13-15-21(16-14-18)31-26-22-17-24(19-9-5-3-6-10-19)32-27(22)29-25(28-26)20-11-7-4-8-12-20/h3-17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJAUQVKBTUOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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